molecular formula C17H22N4O2 B2681477 ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1421530-76-8

ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B2681477
CAS No.: 1421530-76-8
M. Wt: 314.389
InChI Key: JIDUTIYEHUJZBZ-UHFFFAOYSA-N
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Description

Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate is a synthetic organic compound featuring a pyrazole core substituted with a cyclopentyl group at the N1 position and a pyridin-4-yl moiety at the C5 position. A carbamate functional group (-OCONH2) is attached via a methylene linker to the C3 position of the pyrazole ring. Its synthesis likely involves cyclocondensation, alkylation, and carbamate formation steps, as inferred from analogous compounds .

Properties

IUPAC Name

ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDUTIYEHUJZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of a hydrazine derivative with a diketone. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate has shown potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that compounds with pyrazole moieties exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For example, derivatives of pyrazole have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound may serve as a lead for developing new CDK inhibitors, targeting cancers characterized by dysregulated cell proliferation .
  • Neuroprotective Effects : Studies have suggested that pyrazole-based compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. This compound could be investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties : The compound's structure suggests it may interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for further exploration in inflammatory conditions .

Case Study 1: Development of CDK Inhibitors

A study focused on the synthesis of pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition of CDK4 and CDK6, leading to reduced tumor growth in preclinical models. The findings suggest that modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening program, researchers evaluated various pyrazole derivatives for their ability to protect neuronal cells from oxidative damage. This compound was included in the screening and showed promising results, indicating its potential as a neuroprotective agent through mechanisms involving the modulation of reactive oxygen species .

Mechanism of Action

The mechanism of action of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents (Positions) Functional Group(s) Key Structural Notes
Target Compound Pyrazole 1-Cyclopentyl, 5-pyridin-4-yl Ethyl carbamate (C3-CH2O) Lipophilic cyclopentyl; basic pyridinyl
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole 1-Methyl, 5-(4-methylphenoxy), 3-phenyl Aromatic carbamate (C4-CH2O) Electron-withdrawing Cl on carbamate
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyrazole-Pyridazine Pyridazine linker, dichlorophenyl, methoxyphenyl Amine (C5) Bicyclic system; polar substituents
tert-butyl benzyl(4-(3,6-dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridine-1-yl)bicyclo[2.2.2]octan-1-yl)carbamate Pyrazolo-pyrrolopyridine Bicyclo[2.2.2]octane, fused heterocycles tert-butyl carbamate Rigid bicyclic scaffold; bulky protecting group
Key Observations:
  • Substituent Effects: The cyclopentyl group in the target compound enhances lipophilicity compared to methyl or phenyl substituents in analogs . The pyridin-4-yl group may improve solubility in acidic environments due to its basic nitrogen, contrasting with the 4-methylphenoxy group in , which is more lipophilic.
  • Carbamate vs. The amine group in introduces polarity but may reduce membrane permeability.
  • Scaffold Complexity: The fused pyrazolo-pyrrolopyridine system in and the pyridazine linker in introduce conformational rigidity, whereas the target compound’s monocyclic pyrazole offers synthetic simplicity.

Physicochemical and Functional Implications

Property Target Compound Analog Analog
Lipophilicity (LogP) Higher (cyclopentyl, pyridinyl) Moderate (aromatic carbamate) Low (polar bicyclic scaffold)
Solubility Moderate (pyridinyl enhances aqueous solubility) Low (lipophilic phenoxy, Cl substituents) High (tert-butyl carbamate, polar core)
Stability Hydrolytically stable (aliphatic carbamate) Less stable (aromatic carbamate) High (rigid scaffold, protecting groups)

Purification and Characterization

  • Target Compound : Likely purified via column chromatography or recrystallization, as seen in (95% purity achieved via similar methods).
  • Analog : Employs HPLC for final purification, suggesting the target compound may require high-resolution techniques due to structural complexity.
  • Analog : Commercial specifications indicate >95% purity, achievable through standard crystallization .

Biological Activity

Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound consists of several functional groups that contribute to its biological activity:

  • Carbamate Group : Known for diverse reactivity, this group can undergo hydrolysis and nucleophilic substitution, which may influence the compound's interaction with biological targets.
  • Pyrazole and Pyridine Moieties : These are often associated with anti-inflammatory, analgesic, and antimicrobial properties. Their presence suggests potential therapeutic applications in treating various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
  • Receptor Binding : The compound may exhibit binding affinity to specific receptors involved in inflammatory responses or neurodegenerative diseases.
  • Cell Cycle Modulation : Studies indicate that related compounds can induce apoptosis and cell cycle arrest, particularly in cancer cells.

Pharmacological Properties

The pharmacological properties of this compound have been investigated through various studies:

Property Value
Molecular Weight287 g/mol
LogD (pH = 7.4)0.9
TPSA (Ų)68
Caco-2 Papp A-B (10⁻⁶ cm/s)95.7
Plasma Stability (t₁/₂)>360 min

These properties suggest favorable absorption and distribution characteristics, making it a potential candidate for drug development.

Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit anti-cancer properties. For instance, a study highlighted the ability of pyrazole derivatives to induce apoptosis in various cancer cell lines through the inhibition of CDK activity.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Pyrazole-containing compounds have been linked to neuropharmacological activities that may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Q & A

Q. What are the common synthetic routes for preparing pyrazole-carbamate derivatives like ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate?

The synthesis typically involves multi-step procedures starting with the formation of the pyrazole core. For example, a Vilsmeier-Haack reaction is used to generate 5-chloro-pyrazole intermediates, followed by nucleophilic substitution with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups . The carbamate moiety is then added via condensation reactions, as seen in similar compounds where ethyl carbamate groups are introduced using chloroformate reagents or carbamate-protected intermediates . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like over-alkylation.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Standard analytical techniques include:

  • NMR spectroscopy : Compare ¹H/¹³C NMR data to analogous pyrazole-carbamates (e.g., δ ~4.2 ppm for ethyl ester protons, δ ~160-170 ppm for carbonyl carbons) .
  • HPLC-MS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving ambiguous substituent positions .

Q. What are the key challenges in characterizing the pyridinyl and cyclopentyl substituents?

The pyridin-4-yl group may exhibit planarity effects, influencing π-stacking in crystallographic studies, while the cyclopentyl ring can adopt multiple conformations. Challenges include:

  • Crystallization : Use mixed solvents (e.g., DMSO/EtOH) to improve crystal quality for X-ray diffraction .
  • NMR ambiguity : Overlapping signals for cyclopentyl protons can be resolved using 2D techniques (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for carbamate derivatives?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Pyrazole rings may exhibit tautomeric shifts; deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can help identify dominant forms .
  • Residual solvents : Use high-vacuum drying and confirm purity via elemental analysis.
  • Stereochemical effects : For cyclopentyl groups, NOESY experiments can determine spatial relationships between substituents .

Q. What strategies optimize the yield of the carbamate functionalization step?

Key methodological improvements include:

  • Protecting groups : Temporarily protect reactive sites (e.g., pyridinyl nitrogen) with Boc or Fmoc groups to direct carbamate formation .
  • Catalysis : Employ DMAP or triethylamine to accelerate carbamate coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity, as demonstrated in similar pyrazole systems .

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and stability .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Q. What experimental designs are recommended for stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
  • Light/oxidation sensitivity : Conduct accelerated stability testing under UV light and in the presence of H₂O₂ .
  • Metabolite profiling : Use liver microsomes or hepatocyte assays to identify major metabolites .

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